molecular formula C10H8INO2 B2701006 Ethyl 4-cyano-3-iodobenzoate CAS No. 371765-16-1

Ethyl 4-cyano-3-iodobenzoate

Cat. No.: B2701006
CAS No.: 371765-16-1
M. Wt: 301.083
InChI Key: VJNQGXXEHMTDGA-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-iodobenzoate is an organic compound with the molecular formula C10H8INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group at the fourth position and an iodine atom at the third position, along with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-3-iodobenzoate typically involves the iodination of ethyl 4-cyanobenzoate. One common method is the Sandmeyer reaction, where the cyano group is introduced via a diazonium salt intermediate. The reaction conditions often involve the use of copper(I) iodide as a catalyst and sodium nitrite in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or thiocyanates.

    Coupling Products: Biphenyl derivatives or other complex aromatic compounds.

    Reduction Products: Amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-iodobenzoate in chemical reactions involves the activation of the iodine atom and the cyano group. The iodine atom acts as a leaving group in substitution and coupling reactions, while the cyano group can participate in nucleophilic addition or reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-cyano-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNQGXXEHMTDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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